molecular formula C13H9ClF2S B7998492 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998492
M. Wt: 270.73 g/mol
InChI Key: FKXFZXOPWXESNO-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1 and 2 positions and a sulfanylmethyl group (-SCH2-) linked to a 3-chlorophenyl moiety. This structure confers unique electronic and steric properties, making it relevant in materials science and organic synthesis. The fluorine atoms enhance electronegativity and influence molecular polarity, while the sulfanylmethyl group provides a flexible bridge for further functionalization.

Properties

IUPAC Name

4-[(3-chlorophenyl)sulfanylmethyl]-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXFZXOPWXESNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution of the fluorine atoms can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene shows promise in drug development due to its potential interactions with biological targets. Research indicates that compounds with similar structures can modulate signaling pathways or inhibit specific enzymes, suggesting applications in the development of therapeutic agents .

Key Areas of Interest:

  • Enzyme Inhibition: Studies have suggested that this compound may inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Protein-Ligand Interactions: The unique structure allows for interactions with various proteins, making it a candidate for further exploration in drug design.

The biological activity of 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene has been investigated in several studies:

  • Antimicrobial Activity: Preliminary research indicates effectiveness against various microbial strains.
  • Anticancer Properties: Case studies have demonstrated significant inhibition of cancer cell proliferation at concentrations above 50 µM .

Industrial Applications

In addition to its research applications, this compound is valuable in industrial settings:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Specialty Chemicals Production: Its unique properties make it suitable for producing specialty chemicals used across various industries .

Case Studies

Anticancer Research:
One notable study investigated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth at concentrations above 50 µM.

Enzyme Interaction Studies:
Another investigation focused on the interaction between the compound and cytochrome P450 enzymes, revealing modulation of enzyme activity crucial for drug metabolism.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound:

Study TypeFindingsNOAEL (mg/kg)
Oral Repeat Dose (14 days)Mild nephrosis observed at high doses; increased liver weight at doses ≥50 mg/kg10
Dermal ExposureCytoplasmic vacuolization in adrenal cortex at ≥1000 ppm125 ppm
Inhalation StudyClinical signs included burrowing behavior; hepatocellular hypertrophy at high dosesNot specified

These studies indicate potential risks associated with elevated exposure levels while highlighting the compound's therapeutic applications .

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

(a) 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)
  • Structure : A benzene ring with a chlorine atom at position 1 and a sulfonyl group (-SO2-) at position 4, connected to a phenyl group.
  • Fluorine substituents (electron-withdrawing) replace chlorine, altering electronic density and reactivity.
  • Applications: Sulphenone is used as a pesticide , whereas the target compound’s applications are likely oriented toward materials science due to its fluorinated structure .
(b) cis-1,2-Bis{[4-(4-pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzene
  • Structure : A benzene ring with two pyridylpyrimidine-sulfanylmethyl groups in a cis configuration.
  • Key Differences :
    • The target compound lacks nitrogen-containing heterocycles (pyridylpyrimidine), simplifying synthesis but reducing coordination capacity for metal-organic frameworks.
    • Both compounds exhibit π-π stacking interactions due to aromatic substituents, but the pyridylpyrimidine groups in the analogue enhance crystallographic stability .
  • Synthesis : Both compounds use thiol-alkylation reactions, but the analogue requires more complex precursors (e.g., 4-(4-pyridyl)pyrimidin-2-thiol) .

Halogenated Analogues with Chlorophenyl Groups

(a) 1-(3-Chlorophenyl)-1H-tetrazole
  • Structure : A tetrazole ring (nitrogen-rich heterocycle) substituted with a 3-chlorophenyl group.
  • Key Differences :
    • The tetrazole ring provides high nitrogen content and energetic properties, unlike the inert benzene core of the target compound.
    • Decomposition studies show exothermic reactions (detonation velocity: 4409 m/s) due to radical formation, contrasting with the fluorine-stabilized aromatic system of the target compound .
  • Applications: Used as an energetic material, whereas the target compound is more suited for non-reactive applications like liquid crystals or pharmaceuticals .
(b) 1,3-Bis-(3-chlorophenyl)-2-(trichloromethyl)imidazolidine (Trichlophenidin)
  • Structure : An imidazolidine core with two 3-chlorophenyl groups and a trichloromethyl substituent.
  • Key Differences :
    • The imidazolidine ring introduces conformational rigidity, unlike the flexible sulfanylmethyl bridge in the target compound.
    • Trichlophenidin’s trichloromethyl group increases hydrophobicity, whereas fluorine substituents enhance polarity .
  • Applications : Trichlophenidin is a pesticide, highlighting the role of chlorinated aromatics in agrochemicals .

Fluorinated Benzene Derivatives

1,2-Difluoro-4-[trans-4-(trans-4-propylcyclohexyl)ethylcyclohexyl]benzene
  • Structure : A benzene ring with 1,2-difluoro substituents and a trans-cyclohexyl-propyl chain.
  • Key Differences :
    • The cyclohexyl groups introduce a 3D stereochemical profile , unlike the planar 3-chlorophenyl-sulfanylmethyl group in the target compound.
    • Both compounds exhibit fluorination-driven polarity, but the cyclohexyl chain in the analogue enhances thermal stability for liquid crystal applications .

Biological Activity

1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2SC_{13}H_9ClF_2S. This compound features a benzene ring substituted with two fluorine atoms and a chlorophenyl group linked through a sulfanylmethyl moiety. Its unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Weight: Approximately 270.73 g/mol
  • Structure: Contains two fluorine atoms, a chlorophenyl group, and a sulfanylmethyl group.

The presence of halogen atoms (fluorine and chlorine) may enhance the compound's binding affinity to biological targets, suggesting possible therapeutic applications.

The biological activity of 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is primarily attributed to its interactions with specific enzymes and receptors. The unique arrangement of fluorine and chlorine atoms influences its binding properties, while the sulfanylmethyl group can undergo metabolic transformations leading to active metabolites that exert biological effects through various pathways.

Research Findings

Recent studies have indicated that this compound exhibits potential anti-cancer properties. For instance:

  • Cell Line Studies: In vitro studies have demonstrated that compounds with similar structures show significant cytotoxicity against various cancer cell lines, including colon carcinoma cells (HCT-15) and Jurkat cells. The structure-activity relationship (SAR) analysis suggests that the presence of electronegative halogens is critical for eliciting antiproliferative activity .
  • Mechanistic Insights: Molecular dynamics simulations indicate that similar compounds interact with target proteins primarily through hydrophobic contacts, with minimal hydrogen bonding interactions. This suggests that structural modifications can significantly impact the efficacy of these compounds .

Comparative Analysis

To better understand the biological activity of 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
1,2-DifluorobenzeneLacks chlorophenyl and sulfanylmethyl groupsLimited biological activity
4-ChlorophenylsulfanylmethylbenzeneNo fluorine atomsModerate activity due to sulfanylmethyl group
3,4-Difluorophenyl isocyanateContains fluorine but lacks chlorophenylPotentially active in specific pathways

This comparison highlights the unique properties of 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene due to its combination of functional groups.

In Vitro Studies

A notable study investigated the antiproliferative effects of structurally similar compounds on various cancer cell lines. Results indicated that compounds containing both fluorine and chlorine atoms exhibited enhanced cytotoxicity compared to their analogs lacking these halogens. The IC50 values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin .

SAR Analysis

The SAR studies conducted on related compounds revealed that:

  • The presence of halogen substituents significantly enhances biological activity.
  • The spatial arrangement of functional groups affects binding affinity and interaction with biological targets.

These findings suggest that further optimization of the structure could lead to more potent derivatives.

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